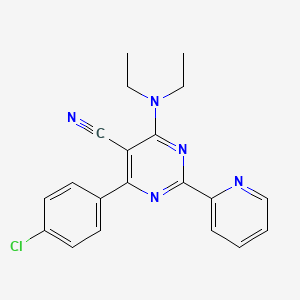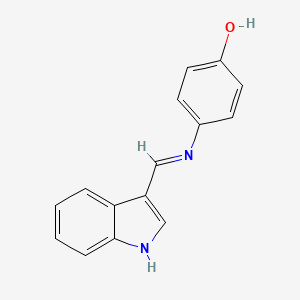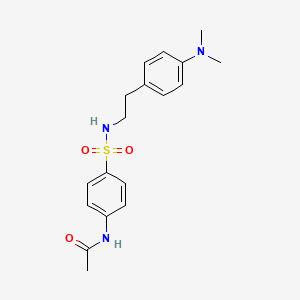![molecular formula C17H18N2O4S B2797215 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide CAS No. 922554-41-4](/img/structure/B2797215.png)
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of seven-membered heterocycles such as azepines and benzodiazepines, oxazepines, thiazepines, and dithiazepines are discussed in the literature . Two approaches are considered within the framework of one-stage synthesis of azepine derivatives – there are methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions to prepare various compounds with azepine scaffolds .Molecular Structure Analysis
The molecular formula of this compound is C18H18N2O3. The InChI code is 1S/C20H19N5O3/c1-25-15-9-5-6-10-16 (15)28-12-14 (20 (25)27)21-19 (26)18-22-17 (23-24-18)11-13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3, (H,21,26) (H,22,23,24)/t14-/m0/s1 .Chemical Reactions Analysis
The literature suggests that the high binding energy for this compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor .Physical and Chemical Properties Analysis
The physical form of this compound is a white to yellow solid . It has a molecular weight of 377.4 .Applications De Recherche Scientifique
Synthetic Utilities and Approaches
Synthetic Approaches for Benzimidazoles, Quinoxalines, and Benzo[diazepines]
A comprehensive review by Ibrahim (2011) outlines synthetic methodologies developed for benzimidazoles, quinoxalines, and benzo[diazepines] from the condensation of o-phenylenediamines with various electrophilic reagents. This study highlights the significance of such compounds in medicinal chemistry due to their diverse biological activities (Ibrahim, 2011).
Three-Component Cyclocondensation for Tetrahydrobenzo[b]pyrans
Research by Kiyani (2018) discusses the importance of tetrahydrobenzo[b]pyrans in organic and medicinal chemistry. The review focuses on the synthesis of these compounds using different organocatalysts through a three-component condensation process, emphasizing the therapeutic potential of tetrahydrobenzo[b]pyrans (Kiyani, 2018).
Pharmacological Evaluations
Oxcarbazepine in Partial Epilepsy
Schmidt and Sachdeo (2000) provide an extensive review on the efficacy and safety of oxcarbazepine as a first-line treatment for partial epilepsy. The study elaborates on the drug's metabolism, drug interactions, and advantages, including rapid titration and low potential for drug-drug interactions (Schmidt & Sachdeo, 2000).
Midazolam's Pharmacological Properties
A review by Dundee et al. (1984) on midazolam, highlights its pharmacological properties, including its use for sedation in medical procedures and its potential as an anaesthetic induction agent for certain patient groups due to cardiorespiratory stability (Dundee et al., 1984).
Orientations Futures
Propriétés
IUPAC Name |
N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17-15-12-14(6-7-16(15)23-10-9-18-17)19-24(21,22)11-8-13-4-2-1-3-5-13/h1-7,12,19H,8-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDZMGMCILOFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2797134.png)
![N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2797136.png)



![2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid](/img/structure/B2797143.png)




![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)


![4-phenoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2797153.png)
